1-Methyl-5-nitro-1H-imidazole-2-methanol

Catalog No.
S603556
CAS No.
936-05-0
M.F
C5H7N3O3
M. Wt
157.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-5-nitro-1H-imidazole-2-methanol

CAS Number

936-05-0

Product Name

1-Methyl-5-nitro-1H-imidazole-2-methanol

IUPAC Name

(1-methyl-5-nitroimidazol-2-yl)methanol

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

InChI

InChI=1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3

InChI Key

JSAQDPJIVQMBAY-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1CO)[N+](=O)[O-]

Synonyms

(1-methyl-5-nitroimidazol-2-yl)methanol, 2-hydroxymethyl-1-methyl-5-nitroimidazole, HMMNI

Canonical SMILES

CN1C(=CN=C1CO)[N+](=O)[O-]

1-Methyl-5-nitro-1H-imidazole-2-methanol is a chemical compound with the molecular formula C5_5H7_7N3_3O3_3 and a molecular weight of 157.13 g/mol. This compound features a nitro group and a hydroxymethyl substituent on the imidazole ring, making it structurally significant in various chemical and biological contexts. It is often recognized for its potential as a metabolite of Dimetridazole, which is an antimicrobial agent widely used in veterinary medicine .

Metabolite of Dimetridazole:

1-Methyl-5-nitro-1H-imidazole-2-methanol (Hydroxy Dimetridazole) is primarily known as a metabolite of the antiprotozoal drug dimetridazole. This means it is a compound formed by the breakdown of dimetridazole in the body [].

Potential Antimicrobial Activity:

Some research suggests that 1-Methyl-5-nitro-1H-imidazole-2-methanol may possess its own antimicrobial properties. Studies have shown it to be effective against certain strains of bacteria and fungi, although the specific mechanisms of action are not fully understood [].

Research in Parasitology:

Due to its connection to dimetridazole, 1-Methyl-5-nitro-1H-imidazole-2-methanol has been investigated in the field of parasitology. Research has explored its potential activity against various parasites, including those causing trichomoniasis and giardiasis [, ]. However, further investigation is needed to determine its effectiveness and potential applications in this area.

Importance in Pharmacokinetic Studies:

As a metabolite of dimetridazole, 1-Methyl-5-nitro-1H-imidazole-2-methanol plays a crucial role in pharmacokinetic studies. Understanding the formation, distribution, and elimination of this metabolite is essential for evaluating the overall efficacy and safety profile of dimetridazole [].

Typical for nitroimidazoles:

  • Reduction Reactions: The nitro group can be reduced to form an amine, which may enhance its biological activity.
  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for further derivatization.
  • Condensation Reactions: It can react with aldehydes or ketones to form imine derivatives, which may exhibit different pharmacological properties.

The compound exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to be effective against various bacteria and protozoa, similar to other nitroimidazole derivatives. The mechanism of action typically involves the generation of reactive intermediates that damage microbial DNA . Additionally, some studies suggest potential anti-cancer properties due to its ability to induce apoptosis in certain cell lines.

Several methods exist for synthesizing 1-methyl-5-nitro-1H-imidazole-2-methanol:

  • Nitration of Imidazole Derivatives: Starting from 1-methylimidazole, nitration can be performed using nitric acid to introduce the nitro group.
  • Hydroxymethylation: Subsequent treatment with formaldehyde or paraformaldehyde in the presence of a base can yield the hydroxymethyl derivative.
  • One-Pot Synthesis: A more efficient approach involves a one-pot reaction where both nitration and hydroxymethylation occur simultaneously under controlled conditions.

1-Methyl-5-nitro-1H-imidazole-2-methanol has various applications in:

  • Pharmaceuticals: Used as an intermediate in the synthesis of antimicrobial agents.
  • Research: Investigated for its biological properties and potential therapeutic uses.
  • Agriculture: Explored as a potential agent for controlling microbial infections in livestock.

Interaction studies indicate that 1-methyl-5-nitro-1H-imidazole-2-methanol may interact with various biological molecules:

  • DNA: It can bind to DNA and interfere with replication processes, leading to cell death in susceptible organisms.
  • Proteins: The compound may also interact with specific enzymes involved in microbial metabolism, inhibiting their function and leading to antimicrobial effects .

Several compounds share structural similarities with 1-methyl-5-nitro-1H-imidazole-2-methanol. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
DimetridazoleNitro group and imidazole ringAntimicrobial (broad spectrum)
MetronidazoleNitroimidazole structureAntibacterial and antiprotozoal
TinidazoleSimilar nitroimidazole structureAntimicrobial (effective against Giardia)
1-MethylimidazoleLacks nitro group; only contains methyl groupLimited biological activity

The unique combination of the nitro group and hydroxymethyl substituent in 1-methyl-5-nitro-1H-imidazole-2-methanol enhances its potential as an antimicrobial agent while offering avenues for further chemical modifications not present in simpler analogs like 1-methylimidazole.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

157.04874109 g/mol

Monoisotopic Mass

157.04874109 g/mol

Heavy Atom Count

11

UNII

D4DG80JB2E

Related CAS

1015855-78-3 (labelled)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

936-05-0

Dates

Modify: 2023-08-15

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